Einecs 300-485-1
Description
Einecs 300-485-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Properties
CAS No. |
93940-85-3 |
|---|---|
Molecular Formula |
C39H53N3O9 |
Molecular Weight |
707.9 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/2C17H23NO3.C5H7NO3/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;7-4-2-1-3(6-4)5(8)9/h2*2-6,13-16,19H,7-11H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;;3-/m..0/s1 |
InChI Key |
YIMALUGYCNJDOH-VYFHOAEYSA-N |
Isomeric SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 300-485-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 300-485-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used in biochemical assays and studies involving cellular processes. In medicine, it could be involved in the development of pharmaceuticals or diagnostic reagents. Industrially, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of Einecs 300-485-1 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Einecs 300-485-1 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures or properties but differ in their specific applications and effects. Some similar compounds include those with similar molecular formulas or functional groups .
Q & A
Q. What are the standard analytical techniques for characterizing Einecs 300-485-1, and how should they be prioritized in experimental design?
To characterize this compound, employ spectroscopic methods (e.g., NMR, IR, MS) and chromatographic techniques (e.g., HPLC, GC) to confirm molecular structure and purity. Prioritize methods based on the compound’s physical properties (e.g., volatility, stability). For novel compounds, include elemental analysis and X-ray crystallography to validate identity, as required by journals like the Beilstein Journal of Organic Chemistry . Document all procedures in sufficient detail for reproducibility, including equipment specifications and reagent sources .
How can researchers formulate a hypothesis-driven research question for studying this compound’s reactivity?
Use the PICO framework (Population: compound class; Intervention: reaction conditions; Comparison: control groups; Outcome: reaction yield/selectivity) to structure the question. For example: “Under [specific conditions], does this compound exhibit higher catalytic activity compared to [reference compound] in [reaction type]?” Ensure the question aligns with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Validate feasibility through pilot experiments to optimize variables like temperature or solvent .
Q. What are the best practices for conducting a literature review on this compound?
Systematically search databases (e.g., SciFinder, PubMed) using keywords like “this compound synthesis,” “applications,” and “toxicity.” Critically evaluate sources by assessing methodological rigor (e.g., sample size, controls) and relevance to your hypothesis. Organize findings using citation management tools and highlight gaps (e.g., conflicting data on reaction mechanisms) to justify your study .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s thermodynamic properties?
Conduct meta-analyses to identify trends across studies, accounting for variables like measurement techniques (e.g., calorimetry vs. computational models). Use statistical tools (ANOVA, t-tests) to assess significance of discrepancies . Replicate critical experiments under standardized conditions, documenting raw data and error margins in supplementary materials . Discuss limitations (e.g., instrument sensitivity) in the context of prior work .
Q. What experimental design strategies minimize bias when investigating this compound’s biological activity?
Implement double-blinded protocols for assays to reduce observer bias. Randomize sample groups and include positive/negative controls. Use dose-response curves to quantify activity thresholds, and validate results with orthogonal assays (e.g., enzymatic vs. cell-based tests). Report all raw data and statistical parameters (e.g., p-values, confidence intervals) to enhance transparency .
Q. How should researchers approach multivariate optimization of this compound’s synthesis?
Apply design-of-experiments (DoE) methodologies, such as factorial designs or response surface modeling, to evaluate interactions between variables (e.g., temperature, catalyst loading). Use software tools (e.g., JMP, Minitab) to analyze sensitivity and predict optimal conditions. Validate models with confirmation experiments and report uncertainty ranges .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing non-linear kinetic data for this compound?
Fit data to non-linear regression models (e.g., Michaelis-Menten, Arrhenius equations) using software like Origin or GraphPad. Assess goodness-of-fit with metrics like R² and AIC. For complex systems, employ Bayesian inference to quantify parameter uncertainty . Include residual plots in supplementary materials to demonstrate model adequacy .
Q. How can researchers ensure reproducibility when reporting spectral data for this compound?
Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by providing raw spectral files (e.g., .jdx, .cif) as supplementary data. Annotate peaks with δ/ppm values and integration ratios. For novel compounds, include comparison to simulated spectra from computational tools (e.g., DFT calculations) .
Q. What strategies mitigate overinterpretation of preliminary data in studies on this compound?
Q. How should researchers address ethical concerns in toxicological studies of this compound?
Follow institutional review board (IRB) protocols for in vivo studies, emphasizing the 3Rs (Replacement, Reduction, Refinement). For computational toxicity predictions, disclose model limitations (e.g., training data biases) and cross-validate with experimental LD50 data .
Q. What documentation standards are critical for sharing this compound’s research data?
Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit datasets in repositories like Zenodo or ChemRxiv with metadata (e.g., CAS number, experimental conditions). Provide structured README files detailing file formats, column headers, and units .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
